molecular formula C8H10ClNOS B1421826 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide CAS No. 1248069-94-4

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B1421826
CAS No.: 1248069-94-4
M. Wt: 203.69 g/mol
InChI Key: PDPMCFVSTNUZEP-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide is a chemical compound with the molecular formula C8H10ClNOS and a molecular weight of 203.69 g/mol It is characterized by the presence of a chloroacetamide group attached to a thiophene ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-methylthiophene-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-6-2-3-7(12-6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMCFVSTNUZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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